[1,3]Thiazolo[4,5-c]quinolin-4-amine

Catalog No.
S14827181
CAS No.
256922-50-6
M.F
C10H7N3S
M. Wt
201.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]Thiazolo[4,5-c]quinolin-4-amine

CAS Number

256922-50-6

Product Name

[1,3]Thiazolo[4,5-c]quinolin-4-amine

IUPAC Name

[1,3]thiazolo[4,5-c]quinolin-4-amine

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C10H7N3S/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13)

InChI Key

QAYNDFKXOSVCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3

[1,3]Thiazolo[4,5-c]quinolin-4-amine is a heterocyclic compound characterized by a thiazole moiety fused to a quinoline structure. This compound features a thiazole ring at the 1 and 3 positions and an amine group at the 4 position of the quinoline structure. Its molecular formula is C10H8N3SC_{10}H_{8}N_{3}S and it possesses unique electronic and structural properties that make it of interest in various fields, particularly in medicinal chemistry.

The chemical reactivity of [1,3]thiazolo[4,5-c]quinolin-4-amine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the thiazole ring can undergo electrophilic aromatic substitution. Additionally, this compound can react with various electrophiles to form derivatives that may enhance its biological activity or modify its physicochemical properties.

Research indicates that [1,3]thiazolo[4,5-c]quinolin-4-amine exhibits significant biological activities, particularly as an antibacterial and anticancer agent. Its mechanism of action is thought to involve interference with cellular processes such as DNA replication and protein synthesis. Some studies have also suggested its potential as a modulator of immune responses, particularly through interactions with TOLL-LIKE RECEPTORS, which play a crucial role in innate immunity .

Several synthesis methods have been reported for [1,3]thiazolo[4,5-c]quinolin-4-amine:

  • Condensation Reactions: One common method involves the condensation of appropriate thiazole and quinoline derivatives under acidic or basic conditions.
  • Cyclization Reactions: Another approach employs cyclization reactions involving precursors such as amino acids or other nitrogen-containing compounds.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while reducing reaction times significantly .

The applications of [1,3]thiazolo[4,5-c]quinolin-4-amine are diverse:

  • Pharmaceuticals: Due to its antibacterial and anticancer properties, it is being explored as a lead compound for drug development.
  • Biochemical Research: It serves as a tool in biochemical assays to study enzyme inhibition and cellular signaling pathways.
  • Material Science: Its unique electronic properties may find applications in organic electronics or as a fluorescent probe.

Interaction studies have focused on understanding how [1,3]thiazolo[4,5-c]quinolin-4-amine interacts with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities with specific enzymes or receptors.
  • In Vitro Assays: To evaluate the compound's efficacy against bacterial strains or cancer cell lines.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic potential in animal models.

These investigations are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic profile.

Several compounds share structural similarities with [1,3]thiazolo[4,5-c]quinolin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
[1,3]Thiazolo[5,4-f]quinolin-2-amineThiazole fused to quinoline; amine at position 2Different biological activity profile
[1,3]Thiazolo[4,5-b]pyridineThiazole fused to pyridineExhibits different reactivity patterns
2-(2-methylpropyl)-[1,3]thiazolo[4,5-c]quinolin-4-amineAlkyl substitution on thiazoleEnhanced lipophilicity
7-methoxy-[1,3]thiazolo[4,5-c]quinolin-4-amineMethoxy group at position 7Potentially altered pharmacodynamics

These compounds highlight the diversity within this chemical class and underscore the unique aspects of [1,3]thiazolo[4,5-c]quinolin-4-amine regarding its specific biological activities and synthetic pathways.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.03606841 g/mol

Monoisotopic Mass

201.03606841 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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